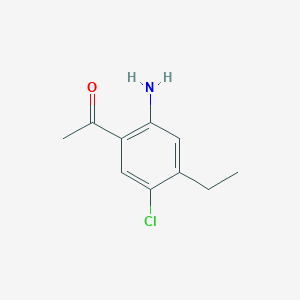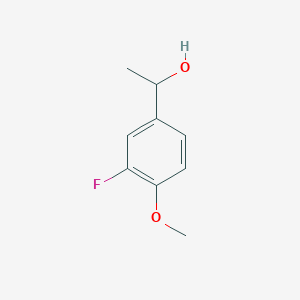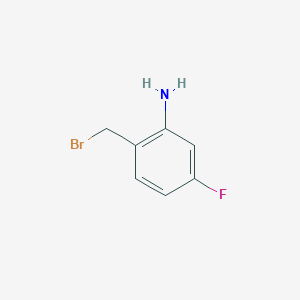![molecular formula C12H23NO3 B1627219 [2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester CAS No. 892874-26-9](/img/structure/B1627219.png)
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and solubility. The specific physical and chemical properties for “this compound” are not provided in the available resources .Applications De Recherche Scientifique
Synthèse de la Ceftolozane
Ce composé est un produit intermédiaire important dans la synthèse de Ceftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La Ceftolozane a une bonne tolérance, un large spectre antibactérien, une forte activité contre les bactéries Gram-positives et Gram-négatives, et une forte activité antibactérienne contre Pseudomonas aeruginosa et Pseudomonas aeruginosa multirésistants .
Synthèse d'anilines N-Boc-protégées
Le carbamate de tert-butyle, un composé apparenté, est utilisé dans la synthèse catalysée au palladium de anilines N-Boc-protégées . Ce procédé est crucial dans la production de divers produits pharmaceutiques et autres composés organiques.
Synthèse de pyrroles tétrasubstitués
Le carbamate de tert-butyle est également utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés avec des groupes ester ou cétone en position C-3 . Les pyrroles sont importants dans le domaine de la chimie médicinale en raison de leur présence dans de nombreux produits naturels et produits pharmaceutiques.
Synthèse de produits naturels biologiquement actifs
Le 4-[(E)-but-1-én-3-yn-1-yl]-3-{[tert-butyl(diméthyl)silyl]oxy}-1H-indole-1-carboxylate de tert-butyle, un composé synthétisé à partir d'un processus similaire, est un précurseur potentiel de produits naturels biologiquement actifs comme Indiacen A et Indiacen B . Ces produits naturels se sont avérés posséder des activités anticancéreuses, anti-inflammatoires, antinociceptives, antipsychotiques, analgésiques, cytotoxiques et inhibitrices de la 5-lipo-oxygénase .
Synthèse d'indoles avec des substituants ényne ou diène
Les dérivés de 3-formylindole contenant une alkyne, une ényne ou une diène en position 4 sont importants comme échafaudage dans la synthèse de produits naturels biologiquement actifs . Le schéma de synthèse à partir de matières premières simples disponibles dans le commerce peut être utilisé pour obtenir des produits intermédiaires utiles pour la synthèse de dérivés naturels d'indole prénylé .
Synthèse de dérivés naturels d'indole prénylé
Le schéma de synthèse peut être utilisé pour obtenir des produits intermédiaires utiles pour la synthèse de dérivés naturels d'indole prénylé . Ces dérivés se trouvent dans les plantes, les bactéries et les champignons, et se sont avérés posséder diverses activités biologiques .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENZVRVJWTMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588768 | |
| Record name | tert-Butyl (4,4-dimethyl-1-oxopentan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892874-26-9 | |
| Record name | 1,1-Dimethylethyl N-[2,2-dimethyl-1-(2-oxoethyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892874-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4,4-dimethyl-1-oxopentan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Prop-2-en-1-yl)amino]oxane-4-carboxylic acid](/img/structure/B1627143.png)

![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)
![1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627147.png)
![4,6-Dichloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627148.png)

![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)
![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)
![3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627159.png)